Catalytic Selectivity for 4,4′-Diisopropylbiphenyl Over Isomeric Diisopropylbiphenyls
4,4′-DIPB exhibits uniquely high catalytic selectivity among diisopropylbiphenyl (DIPB) isomers when synthesized over dealuminated mordenite (DMOR) zeolites. DMOR catalysts achieve a 4,4′-DIPB selectivity of 65–95% within the DIPB isomer fraction, a performance level unattainable with conventional large-pore zeolites such as HY and HZSM-5, which yield selectivities in the 10–35% range under comparable conditions [1]. This enhanced selectivity arises from the shape-selective constraints imposed by the mordenite pore architecture, which favors the diffusion of the least bulky, para-substituted product while suppressing the formation of thermodynamically favored meta-isomers (3,3′- and 3,4′-DIPB) [1].
| Evidence Dimension | Selectivity for 4,4′-DIPB within DIPB isomer fraction |
|---|---|
| Target Compound Data | 65–95% (DMOR catalyst) |
| Comparator Or Baseline | HY, HZSM-5, and amorphous SiO₂/Al₂O₃: 10–35% |
| Quantified Difference | 30–85 percentage points higher |
| Conditions | Alkylation of biphenyl with propylene in a stirred tank reactor; temperature up to 300 °C; 4 h reaction time |
Why This Matters
High isomer selectivity reduces downstream purification costs and waste streams, directly impacting the economic viability of large-scale monomer production.
- [1] Sugi, Y.; et al. Shape-Selective Alkylation of Biphenyl with Propylene Using Zeolite and Amorphous Silica–Alumina Catalysts. Applied Catalysis A: General, in press (data presented in Infona repository). Available at: https://www.infona.pl/resource/bwmeta1.element.elsevier-9dcdaa77-fd1d-332d-8735-f5f07c711b61. View Source
